Repinotan hydrochloride
Overview
Description
Mechanism of Action
Target of Action
Repinotan hydrochloride, also known as Bay x 3702, is a high-affinity, selective, full agonist of the 5HT1A-receptor subtype . The 5HT1A receptor is a subtype of the serotonin receptor, which plays a crucial role in neurotransmission and is implicated in many physiological processes.
Mode of Action
Repinotan interacts with its primary target, the 5HT1A receptor, by acting as a full agonist . This means it binds to the receptor and activates it, leading to a biological response. Specifically, repinotan inhibits glutamate-induced depolarization . This interaction results in a variety of changes at the cellular level, which are mediated by several mechanisms and signaling pathways .
Biochemical Pathways
The effect of repinotan in neuronal cells is reported to be mediated by a variety of mechanisms and signaling pathways . These include:
These pathways collectively contribute to the neuroprotective properties of repinotan.
Pharmacokinetics
It is known that the compound’s clearance and volume of distribution are independent of dose , indicating linear pharmacokinetics. The half-life of repinotan is approximately 1 hour
Result of Action
The molecular and cellular effects of repinotan’s action are primarily neuroprotective . It has been shown to reduce hippocampal CA1 and CA3 neuronal loss, cortical tissue damage, and mitigate spatial learning deficits . Furthermore, repinotan has been found to be effective at stopping respiratory depression caused by morphine .
Action Environment
The action, efficacy, and stability of repinotan can be influenced by various environmental factors. For instance, the primary metabolizer of repinotan is CYP2D6 , and ethnic differences are known to affect CYP2D6 Therefore, the individual’s genetic makeup can influence the action of repinotan
Biochemical Analysis
Biochemical Properties
Repinotan Hydrochloride interacts with the 5HT1A-receptor subtype, a type of serotonin receptor. This interaction is characterized by high affinity and selectivity . The nature of this interaction is that of a full agonist, meaning this compound can fully activate the 5HT1A receptor to exert its effects .
Cellular Effects
This compound has been shown to have neuroprotective effects in animal studies This suggests that it may influence cell function by protecting neurons from damage
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the 5HT1A receptor. As a full agonist, it can activate this receptor, potentially leading to various downstream effects. These may include changes in gene expression, enzyme activation or inhibition, and other molecular-level effects .
Preparation Methods
The synthesis of BAY x 3702 involves several key steps:
Activation of Chroman-2-carboxylic Acid: Chroman-2-carboxylic acid is activated using thionyl chloride to form the corresponding acid chloride.
Formation of Amide: The acid chloride is then treated with (S)-phenethylamine, resulting in a mixture of diastereomers. Fractional crystallization from ethanol is used to obtain the desired isomer in high diastereomerical purity.
Reduction to Amine: The amide is reduced using diborane in tetrahydrofuran, yielding the amine.
Catalytic Hydrogenation: The amine undergoes catalytic hydrogenation over palladium-on-charcoal to produce optically pure ®-2-aminomethyl chroman.
Chemical Reactions Analysis
BAY x 3702 undergoes various chemical reactions, including:
Hydrolysis: It is unstable in alkaline medium and undergoes hydrolysis.
Solubility: BAY x 3702 is soluble in water, acetone, and dimethyl sulfoxide.
Scientific Research Applications
BAY x 3702 has been extensively studied for its scientific research applications:
Neuroprotection: It has shown significant neuroprotective effects in animal models of ischemic stroke and traumatic brain injury
Serotonergic Function: Studies have demonstrated its ability to modulate serotonergic cell firing and release in the brain.
Dopaminergic Activity: It has been found to influence dopaminergic activity in the prefrontal cortex, which may have implications for the treatment of cognitive and negative symptoms in schizophrenia.
Respiratory Depression: BAY x 3702 has been investigated for its potential to counteract morphine-induced respiratory depression.
Comparison with Similar Compounds
BAY x 3702 is unique in its high potency and selectivity as a 5-HT1A receptor agonist. Similar compounds include:
Picozotan: Another serotonin agonist studied for its neuroprotective properties.
Zonampanel: An AMPA receptor antagonist with neuroprotective effects.
Properties
IUPAC Name |
2-[4-[[(2R)-3,4-dihydro-2H-chromen-2-yl]methylamino]butyl]-1,1-dioxo-1,2-benzothiazol-3-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S.ClH/c24-21-18-8-2-4-10-20(18)28(25,26)23(21)14-6-5-13-22-15-17-12-11-16-7-1-3-9-19(16)27-17;/h1-4,7-10,17,22H,5-6,11-15H2;1H/t17-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKYREHZJIHPML-UNTBIKODSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1CNCCCCN3C(=O)C4=CC=CC=C4S3(=O)=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2O[C@H]1CNCCCCN3C(=O)C4=CC=CC=C4S3(=O)=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70932465 | |
Record name | 2-(4-{[(3,4-Dihydro-2H-1-benzopyran-2-yl)methyl]amino}butyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70932465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144980-77-8 | |
Record name | 1,2-Benzisothiazol-3(2H)-one, 2-[4-[[[(2R)-3,4-dihydro-2H-1-benzopyran-2-yl]methyl]amino]butyl]-, 1,1-dioxide, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144980-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bay x 3702 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144980778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-{[(3,4-Dihydro-2H-1-benzopyran-2-yl)methyl]amino}butyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70932465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | REPINOTAN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1KBQ63168A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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